molecular formula C21H14ClN3O6 B3888186 (4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione

Cat. No.: B3888186
M. Wt: 439.8 g/mol
InChI Key: QKDGXEDWYMDKCD-YBEGLDIGSA-N
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Description

(4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core, a furan ring, and various substituents such as chloro, methyl, hydroxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the furan ring and the various substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

(4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. For example, if it exhibits antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Suberanilic Acid: An amide alkaloid with antimicrobial properties.

Uniqueness

(4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

(4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O6/c1-11-2-3-12(9-17(11)22)24-21(28)16(20(27)23-24)10-14-5-7-19(31-14)15-8-13(25(29)30)4-6-18(15)26/h2-10,26H,1H3,(H,23,27)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDGXEDWYMDKCD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione
Reactant of Route 2
(4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione

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